3-Chloro-4-formylbenzoic acid 3-Chloro-4-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 58588-59-3
VCID: VC21083495
InChI: InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
SMILES: C1=CC(=C(C=C1C(=O)O)Cl)C=O
Molecular Formula: C8H5ClO3
Molecular Weight: 184.57 g/mol

3-Chloro-4-formylbenzoic acid

CAS No.: 58588-59-3

Cat. No.: VC21083495

Molecular Formula: C8H5ClO3

Molecular Weight: 184.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-formylbenzoic acid - 58588-59-3

Specification

CAS No. 58588-59-3
Molecular Formula C8H5ClO3
Molecular Weight 184.57 g/mol
IUPAC Name 3-chloro-4-formylbenzoic acid
Standard InChI InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Standard InChI Key STTXUSSNIZOQGV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)Cl)C=O
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Cl)C=O

Introduction

Chemical Identity and Basic Properties

3-Chloro-4-formylbenzoic acid is identified by the CAS registry number 58588-59-3 and possesses distinctive structural and physical properties that make it valuable in chemical research and applications.

Molecular Structure and Identifiers

The compound features a benzoic acid core with strategic functional group modifications that influence its reactivity and applications. Table 1 presents the key identifiers and structural information.

Table 1: Key Identifiers and Structural Information

ParameterValue
IUPAC Name3-chloro-4-formylbenzoic acid
CAS Registry Number58588-59-3
Molecular FormulaC₈H₅ClO₃
Molecular Weight184.57 g/mol
InChIInChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
InChI KeySTTXUSSNIZOQGV-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1C(=O)O)Cl)C=O
LogP1.85070

The molecular structure features a benzoic acid backbone with a chlorine atom at position 3 and a formyl (aldehyde) group at position 4 . This arrangement of functional groups creates a compound with distinctive chemical reactivity patterns.

Physical Properties

The physical properties of 3-Chloro-4-formylbenzoic acid contribute to its handling characteristics and potential applications. These properties are influenced by the presence of both the chloro and formyl functional groups.

Table 2: Physical Properties

PropertyValue
Physical StateSolid at room temperature
Melting PointApproximately 245°C
Boiling Point332.6°C at 760 mmHg
DensityApproximately 1.3 g/cm³
SolubilityLimited solubility in water; soluble in organic solvents

The compound's relatively high melting and boiling points suggest significant intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and dipole-dipole interactions from the chloro and formyl substituents .

Synthesis Methods

Several methods have been developed for the synthesis of 3-Chloro-4-formylbenzoic acid, each with distinctive advantages and limitations.

Laboratory Synthesis Routes

One common approach to synthesizing 3-Chloro-4-formylbenzoic acid involves the bromination of 3-chloro-4-methylbenzoic acid followed by conversion to the corresponding aldehyde. This conversion is typically achieved through treatment with silver nitrate in a mixture of ethanol and water.

The synthetic route can be summarized as follows:

  • Bromination of 3-chloro-4-methylbenzoic acid

  • Conversion of the brominated intermediate to the aldehyde using silver nitrate

  • Purification to obtain the final product

This method highlights the versatility of halogenated aromatic compounds in organic synthesis and provides a relatively straightforward approach to obtaining the target compound.

Alternative Synthesis Methods

Alternative methods for synthesizing related formylbenzoic acid derivatives may provide insights into potential routes for 3-Chloro-4-formylbenzoic acid synthesis. For instance, the synthesis of 4-formylbenzoic acid has been reported using 3-amino-4-hydroxymethylbenzophenone and potassium nitrate as reactants .

While this specific method is for a related compound, similar approaches might be adapted for 3-Chloro-4-formylbenzoic acid synthesis by incorporating appropriate chlorination steps or starting from properly chlorinated precursors.

Chemical Reactivity and Reactions

The reactivity of 3-Chloro-4-formylbenzoic acid is largely determined by its three functional groups: the carboxylic acid, the formyl group, and the chloro substituent.

Reactivity of Functional Groups

  • Carboxylic Acid Group: Participates in typical carboxylic acid reactions including esterification, amidation, and salt formation.

  • Formyl Group: The aldehyde functionality is susceptible to nucleophilic addition reactions, condensation reactions, and oxidation/reduction processes.

  • Chloro Substituent: Acts as a potential site for nucleophilic aromatic substitution reactions, especially under catalyzed conditions.

Key Reaction Types

Based on its structure, 3-Chloro-4-formylbenzoic acid can undergo several important reaction types:

Table 3: Key Reaction Types

Reaction TypeDescriptionPotential Reagents
EsterificationFormation of esters via the carboxylic acid groupAlcohols with acid catalysts
Aldehyde CondensationsReactions at the formyl groupAmines, hydrazines, hydroxylamines
OxidationConversion of the formyl group to carboxylic acidPotassium permanganate, chromium trioxide
ReductionConversion of formyl to hydroxymethylSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionReplacement of the chloro groupNucleophiles under appropriate conditions

The presence of multiple functional groups creates opportunities for selective reactions and multistep transformations, making this compound valuable in complex synthetic sequences.

Applications in Chemical Research and Industry

3-Chloro-4-formylbenzoic acid serves as an important building block in various chemical applications, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Applications

One of the most significant applications of 3-Chloro-4-formylbenzoic acid is in the synthesis of potential retinoid X receptor (RXR) selective agonists, which have applications in the treatment of T-cell lymphoma . The compound's structure makes it particularly valuable as a precursor in these syntheses.

Research indicates that derivatives of 3-Chloro-4-formylbenzoic acid have been evaluated for their ability to bind to retinoid receptors, which play crucial roles in cellular processes such as differentiation and apoptosis. The strategic positioning of the chloro and formyl groups allows for specific interactions with target receptors.

Organic Synthesis Applications

As a bifunctional reagent, 3-Chloro-4-formylbenzoic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from the ability to selectively modify each functional group, allowing for sequential transformations in multistep syntheses.

The compound can serve as a precursor for:

  • Heterocyclic compounds

  • Conjugated systems

  • Functionalized benzoic acid derivatives

  • Specialty polymers

Comparison with Related Compounds

Understanding the properties of 3-Chloro-4-formylbenzoic acid in relation to structurally similar compounds provides valuable context for evaluating its unique characteristics and potential applications.

Structural Analogs

Table 4: Comparison with Structural Analogs

CompoundCAS NumberMolecular WeightKey Structural DifferenceComparative Reactivity
3-Chloro-4-formylbenzoic acid58588-59-3184.57 g/molReference compoundReference reactivity
4-Formylbenzoic acid619-66-9150.13 g/molLacks chloro groupLess reactive in substitution reactions
4-Chloro-2-formylbenzoic acid4657-56-1184.57 g/molChloro at position 4, formyl at position 2Different electronic effects and steric environment
3-Chloro-4-fluorobenzoic acid403-16-7174.56 g/molContains fluoro instead of formyl groupLacks aldehyde reactivity

The absence of certain functional groups in the analogs results in distinct reactivity profiles. For instance, 4-Formylbenzoic acid lacks the chloro group, making it less reactive in certain substitution reactions. Similarly, the presence of a fluoro group instead of a formyl group in 3-Chloro-4-fluorobenzoic acid significantly alters the compound's chemical behavior and applications .

Functional Differences

The positioning of functional groups on the benzoic acid backbone has significant implications for reactivity and biological activity:

  • 4-Chloro-2-formylbenzoic acid features the formyl group at position 2, creating different electronic effects and steric environments compared to 3-Chloro-4-formylbenzoic acid.

  • 4-Formylbenzoic acid lacks the chloro substituent, which reduces its electrophilicity and alters its pattern of reactivity in nucleophilic substitution reactions .

  • 3-Chloro-4-fluorobenzoic acid contains a fluoro group instead of a formyl group, eliminating aldehyde-type reactivity while introducing the unique properties associated with carbon-fluorine bonds .

These structural differences translate into distinct applications, with each compound finding utility in specific synthetic contexts or biological investigations.

Current Research Trends and Future Directions

Research involving 3-Chloro-4-formylbenzoic acid continues to evolve, with several promising directions emerging in recent studies.

Recent Research Findings

Current research has explored the potential of 3-Chloro-4-formylbenzoic acid derivatives as retinoid receptor modulators, with implications for treating conditions such as T-cell lymphoma . The unique structural features of this compound make it particularly valuable for developing selective ligands for nuclear receptors.

Studies employing mammalian two-hybrid assays have demonstrated that modifications to the basic structure can significantly enhance biological activity, with some derivatives showing binding efficiencies several times higher than standard compounds.

Emerging Applications

Emerging applications for 3-Chloro-4-formylbenzoic acid include:

  • Development of targeted cancer therapeutics

  • Creation of molecular probes for studying cellular signaling pathways

  • Design of novel materials with specific electronic or optical properties

  • Exploration of catalytic applications in organic synthesis

The dual functionality of the compound, with both electron-withdrawing and reactive groups, creates opportunities for innovative applications in fields ranging from medicinal chemistry to materials science.

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